molecular formula C11H8ClNO2 B11880895 2-(Chloromethyl)-3-nitronaphthalene CAS No. 77802-34-7

2-(Chloromethyl)-3-nitronaphthalene

Cat. No.: B11880895
CAS No.: 77802-34-7
M. Wt: 221.64 g/mol
InChI Key: CBOPVDPLELIALQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-nitronaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a chloromethyl group at the second position and a nitro group at the third position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-nitronaphthalene typically involves the nitration of 2-(Chloromethyl)naphthalene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure the selective introduction of the nitro group at the third position of the naphthalene ring.

    Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control over reaction parameters, improved safety, and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-nitronaphthalene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions to form corresponding naphthoquinones.

Common Reagents and Conditions

  • Nucleophilic Substitution

      Reagents: Amines, thiols, alkoxides.

      Conditions: Typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

  • Reduction

      Reagents: Hydrogen gas with a palladium catalyst, sodium borohydride.

      Conditions: Hydrogenation reactions are conducted under atmospheric or higher pressures, while metal hydride reductions are performed at room temperature.

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide.

      Conditions: Oxidation reactions are carried out in acidic or basic media, depending on the reagent used.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted naphthalene derivatives.

    Reduction: Formation of 2-(Chloromethyl)-3-aminonaphthalene.

    Oxidation: Formation of naphthoquinone derivatives.

Scientific Research Applications

2-(Chloromethyl)-3-nitronaphthalene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.

    Biological Studies: It is employed in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions and metabolic pathways.

    Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-nitronaphthalene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The chloromethyl group can participate in alkylation reactions with nucleophilic sites in biomolecules, potentially disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-1-nitronaphthalene: Similar structure but with the nitro group at the first position.

    2-(Bromomethyl)-3-nitronaphthalene: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    2-(Chloromethyl)-3-nitrobenzene: Similar structure but with a benzene ring instead of a naphthalene ring.

Uniqueness

2-(Chloromethyl)-3-nitronaphthalene is unique due to the specific positioning of the chloromethyl and nitro groups on the naphthalene ring This unique arrangement imparts distinct chemical reactivity and biological activity compared to its analogs

Q & A

Q. What are the established synthetic protocols for 2-(Chloromethyl)-3-nitronaphthalene, and how can reaction parameters be optimized for yield and purity?

Answer:
Synthesis typically involves nitration of a naphthalene derivative followed by chloromethylation. Key considerations include:

  • Nitration conditions : Use mixed acid systems (e.g., HNO₃/H₂SO₄) at controlled temperatures (0–10°C) to minimize polynitration by-products.
  • Chloromethylation : Introduce the chloromethyl group via Friedel-Crafts alkylation or using chloromethyl methyl ether (MOMCl) in the presence of Lewis acids like AlCl₃.
  • Purification : Recrystallization from non-polar solvents (e.g., dichloromethane/hexane) improves purity. Monitor reaction progress via TLC or HPLC using 2-chloronaphthalene (CAS 91-58-7) as a reference standard .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:
Primary techniques :

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and electronic environments (e.g., nitro group deshielding effects) .
  • GC-MS/EI-MS : Confirms molecular weight (m/z 221.64) and fragmentation patterns (e.g., loss of Cl or NO₂ groups) .
  • HPLC : Quantifies purity using reverse-phase C18 columns and UV detection (λ = 254 nm). Cross-reference with 2-chloronaphthalene standards (CAS 91-58-7) for retention time calibration .

Q. How can researchers resolve discrepancies in reported reactivity data for nucleophilic substitution reactions involving this compound?

Answer:
Discrepancies often arise from solvent polarity, counterion effects, or competing reaction pathways. Systematic approaches include:

  • Solvent screening : Compare polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to assess nucleophilicity trends.
  • Kinetic studies : Use pseudo-first-order conditions to isolate rate constants for Cl⁻ displacement.
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity .

Q. What in vitro models and endpoints are recommended for assessing the cytotoxicity of this compound?

Answer:

  • Cell lines : Human hepatoma (HepG2) or lung epithelial (A549) cells for metabolic and oxidative stress evaluation.
  • Endpoints :
    • MTT assay : Measures mitochondrial dysfunction.
    • Comet assay : Quantifies DNA strand breaks.
    • ROS detection : Fluorescent probes (e.g., DCFH-DA) assess reactive oxygen species generation.
      Reference toxicological profiling methodologies from ATSDR for standardized protocols .

Q. How can computational models predict the environmental persistence and bioaccumulation potential of this compound?

Answer:

  • QSAR models : Estimate biodegradation half-lives and octanol-water partition coefficients (log P) using EPI Suite™.
  • Molecular docking : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways.
  • Validation : Cross-reference predictions with EPA priority pollutant data for structurally similar chloronaphthalenes (e.g., CAS 25586-43-0) .

Q. What challenges arise in synthesizing isotopically labeled analogs of this compound for tracer studies?

Answer:

  • Deuterated analogs : Substitute H with D at the chloromethyl group using D₂O or deuterated reagents (e.g., CD₃OD).
  • ¹³C/¹⁵N labeling : Requires custom precursors (e.g., ¹³C-naphthalene) and multistep nitration-chloromethylation.
    Reference deuterated chloronaphthalene synthesis protocols (e.g., 2-chloronaphthalene-d7) for isotopic purity validation .

Q. How does the electronic nature of the nitro group influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

Answer:
The nitro group is a strong electron-withdrawing meta-director, which:

  • Deactivates the ring : Reduces reactivity toward further EAS.
  • Directs substituents : Positions the chloromethyl group at the meta position relative to the nitro group.
    Confirm electronic effects via Hammett σ⁺ constants and IR spectroscopy (NO₂ asymmetric stretch at ~1520 cm⁻¹) .

Q. What chromatographic methods are effective for analyzing this compound in environmental samples?

Answer:

  • Solid-phase extraction (SPE) : Pre-concentrate samples using C18 cartridges.
  • GC-ECD : Detects chlorinated derivatives with high sensitivity (LOD ~0.1 ppb).
  • LC-MS/MS : Quantifies degradation products (e.g., 3-nitronaphthalene) using MRM transitions.
    Calibrate with EPA-certified reference materials (e.g., chloronaphthalene mixtures) .

Properties

CAS No.

77802-34-7

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

2-(chloromethyl)-3-nitronaphthalene

InChI

InChI=1S/C11H8ClNO2/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13(14)15/h1-6H,7H2

InChI Key

CBOPVDPLELIALQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)CCl)[N+](=O)[O-]

Origin of Product

United States

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